1,2-Diisopropylbenzene

Description

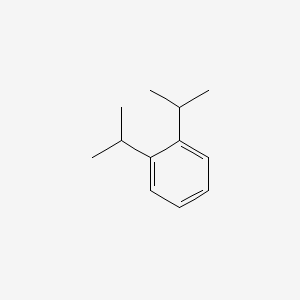

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-9(2)11-7-5-6-8-12(11)10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIRBHVFJGXOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12 H18, C12H18 | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860336 | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

205 °C, 204 °C at 760 mm Hg, Boiling point: 115.4 °C @ 50 mm Hg, 203-205 °C | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

77 °C, 170 °F (Open cup), 77 °C o.c. | |

| Record name | 1,2-Diisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in all proportions of alcohol, ether, acetone and benzene., Solubility in water at 25 °C: poor | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9 (water=1), 0.8701 at 20 °C/4 °C, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.6 (Air= 1), Relative vapor density (air = 1): 5.6 | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.25 to 0.39 mm Hg at 25 °C | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

577-55-9, 25321-09-9 | |

| Record name | 1,2-Bis(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diisopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-bis(1-methylethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E5460R9HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-57 °C | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Diisopropylbenzene via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts alkylation of benzene (B151609) is a cornerstone of organic synthesis for the production of alkylated aromatic compounds. The synthesis of diisopropylbenzene isomers, key intermediates in various industrial applications, is a classic example of this reaction. This technical guide provides a comprehensive overview of the synthesis of diisopropylbenzene with a particular focus on the challenging preparation of the 1,2-diisopropylbenzene (B1214297) isomer. We will delve into the reaction mechanisms, catalytic systems, experimental protocols, and the factors governing isomer distribution. Quantitative data is presented to highlight the regioselectivity of the reaction, and detailed experimental workflows are provided.

Introduction

Diisopropylbenzenes are a group of aromatic hydrocarbons with three structural isomers: 1,2- (ortho), 1,3- (meta), and 1,4- (para). These compounds serve as important precursors in the synthesis of a wide range of materials, including polymers, resins, and fine chemicals. The Friedel-Crafts alkylation of benzene with propylene (B89431) or an isopropyl halide is the most common method for their industrial production. This electrophilic aromatic substitution reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or solid acid catalysts like zeolites.

While the synthesis of the meta and para isomers is well-established and commercially viable, the selective synthesis of this compound presents significant challenges. Standard Friedel-Crafts conditions typically yield a mixture of isomers where the ortho-substituted product is a minor component due to steric hindrance. This guide will explore the intricacies of this reaction, with a focus on understanding the factors that influence the formation of this compound.

The Friedel-Crafts Alkylation Reaction

The Friedel-Crafts alkylation of benzene with an alkylating agent, such as propylene or 2-chloropropane, proceeds through a carbocation mechanism. The reaction can be broadly divided into three steps:

-

Formation of the Electrophile: The Lewis acid catalyst activates the alkylating agent to form a carbocation or a carbocation-like complex.

-

Electrophilic Attack: The electron-rich benzene ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base, typically the conjugate base of the catalyst, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product.

The initial product of the reaction is cumene (B47948) (isopropylbenzene). Subsequent alkylation of cumene leads to the formation of diisopropylbenzene isomers.

Catalytic Systems

A variety of catalysts can be employed for the Friedel-Crafts alkylation of benzene. The choice of catalyst can significantly impact the reaction rate, selectivity, and overall yield.

-

Lewis Acids: Traditional Lewis acid catalysts, such as AlCl₃ and FeCl₃, are highly active but suffer from drawbacks including their corrosive nature, difficulty in separation from the product mixture, and the generation of hazardous waste.

-

Solid Acid Catalysts: Modern approaches often utilize solid acid catalysts, particularly zeolites. Zeolites are crystalline aluminosilicates with well-defined pore structures that can impart shape selectivity to the reaction. Zeolite catalysts like H-BEA, H-ZSM-5, and H-MOR have been investigated for the alkylation of benzene with propylene.[1] They offer advantages such as being non-corrosive, reusable, and environmentally benign.

Isomer Distribution in Diisopropylbenzene Synthesis

The substitution pattern of the second isopropyl group on the cumene intermediate is governed by a combination of electronic and steric factors. The isopropyl group is an ortho-, para-directing activator. However, the bulky nature of the isopropyl group sterically hinders the approach of the electrophile to the ortho position. Consequently, the para and meta isomers are the major products, while the ortho isomer is formed in significantly lower amounts.

The table below summarizes typical isomer distributions obtained in the synthesis of diisopropylbenzene.

| Catalyst System | Temperature (°C) | Pressure (psig) | o-Diisopropylbenzene (%) | m-Diisopropylbenzene (%) | p-Diisopropylbenzene (%) | Reference |

| Silica-Alumina | 200 - 235 | 700 | 0.4 - 0.6 | 55.9 - 92.8 | 3.3 - 15.2 | [2] |

As the data indicates, the yield of this compound is consistently low under these conditions.

Experimental Protocols

Due to the low selectivity for the ortho isomer in direct Friedel-Crafts alkylation, obtaining pure this compound typically relies on the separation from the isomer mixture produced in a standard synthesis. Below is a general experimental protocol for the synthesis of a diisopropylbenzene isomer mixture, followed by a discussion on separation techniques.

General Synthesis of Diisopropylbenzene Isomer Mixture

This protocol is a representative procedure and is not optimized for the production of this compound.

Materials:

-

Anhydrous benzene

-

Propylene gas or 2-chloropropane

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube

-

Condenser

-

Drying tube

-

Separatory funnel

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser topped with a drying tube.

-

Reactant Charging: In a fume hood, charge the flask with anhydrous benzene and cool it in an ice bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled benzene with vigorous stirring. An exothermic reaction will occur.

-

Propylene Addition: Once the initial exotherm subsides and the mixture is cooled, begin bubbling propylene gas through the stirred suspension. The rate of propylene addition should be controlled to maintain the desired reaction temperature (typically between 5-10 °C). If using 2-chloropropane, it can be added dropwise.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the product distribution.

-

Quenching: Upon completion, slowly and carefully pour the reaction mixture over crushed ice in a large beaker inside a fume hood to decompose the catalyst complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and other volatile components using a rotary evaporator.

-

Purification: The crude product, a mixture of diisopropylbenzene isomers, can be purified by fractional distillation.

Separation of this compound

Given the low abundance of the ortho isomer in the reaction mixture, its isolation in a pure form requires efficient separation techniques. Fractional distillation is the primary method used to separate the diisopropylbenzene isomers due to their different boiling points.

-

o-Diisopropylbenzene: Boiling Point ~203 °C

-

m-Diisopropylbenzene: Boiling Point ~203 °C

-

p-Diisopropylbenzene: Boiling Point ~210 °C

The close boiling points of the ortho and meta isomers make their separation by distillation challenging, often requiring highly efficient distillation columns.

Visualizations

Reaction Pathway

The following diagram illustrates the Friedel-Crafts alkylation of benzene to form diisopropylbenzene isomers.

Caption: Reaction pathway for the synthesis of diisopropylbenzene isomers.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of diisopropylbenzene.

Caption: General experimental workflow for diisopropylbenzene synthesis.

Conclusion

The Friedel-Crafts alkylation of benzene is a versatile method for the synthesis of diisopropylbenzene isomers. However, the selective synthesis of this compound remains a significant challenge due to unfavorable steric effects that lead to low yields of the ortho isomer. While direct alkylation methods are not selective, the isolation of this compound from the product mixture via fractional distillation is a viable, albeit challenging, approach. Future research in this area may focus on the development of novel, shape-selective catalysts that can enhance the formation of the ortho isomer, thereby providing a more direct and efficient synthetic route. For researchers and professionals in drug development, a thorough understanding of the factors governing isomer distribution is crucial for the targeted synthesis of specific substituted aromatic compounds.

References

An In-depth Technical Guide to the Physical Properties of ortho-Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ortho-diisopropylbenzene (1,2-diisopropylbenzene). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and safety assessments. This document summarizes key quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a visualization of the compound's physical state transitions.

Core Physical Properties of ortho-Diisopropylbenzene

ortho-Diisopropylbenzene is a colorless liquid with a pungent odor.[1] It is one of three isomers of diisopropylbenzene, the others being meta- (1,3-diisopropylbenzene) and para- (1,4-diisopropylbenzene).[2] These isomers share the same molecular formula (C₁₂H₁₈) and molecular weight (162.27 g/mol ), but differ in the substitution pattern of the isopropyl groups on the benzene (B151609) ring, leading to distinct physical properties.[2][3]

The production of diisopropylbenzene isomers typically involves the alkylation of benzene or cumene (B47948) with propylene, often utilizing a catalyst such as aluminum chloride or a ZSM-12 catalyst.[2][4][5][6][7][8][9] The resulting mixture of isomers can then be separated by processes like fractional distillation.[4][7][8]

Quantitative Data Summary

The following table summarizes the key physical properties of ortho-diisopropylbenzene and its isomers for comparative analysis.

| Physical Property | ortho-Diisopropylbenzene (1,2-isomer) | meta-Diisopropylbenzene (1,3-isomer) | para-Diisopropylbenzene (1,4-isomer) |

| CAS Number | 577-55-9[2] | 99-62-7[2][10] | 100-18-5[2][10] |

| Molecular Formula | C₁₂H₁₈[2] | C₁₂H₁₈[3] | C₁₂H₁₈[2] |

| Molecular Weight | 162.27 g/mol [3] | 162.27 g/mol [3] | 162.28 g/mol [2] |

| Appearance | Clear, colorless liquid[1] | Colorless liquid | Colorless liquid |

| Melting Point | -57 °C[2][11] | -63 °C[2] | -17 °C[2] |

| Boiling Point | 205 °C[2] | 203 °C[2] | 210 °C[2] |

| Density | 0.8701 g/cm³[11] | 0.855 g/mL at 25 °C | 0.857 g/mL at 25 °C |

| Refractive Index | 1.4960[11] | 1.489 at 20 °C | 1.489 at 20 °C |

| Vapor Pressure | 5.6 (Air = 1)[1] | - | - |

| Water Solubility | Insoluble[10] | 0.072 mg/L at 25 °C[2] | Practically insoluble[2] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the reliable application of chemical data. The following sections detail the methodologies for measuring the key physical properties of ortho-diisopropylbenzene.

Melting Point Determination

The melting point is determined by observing the temperature at which the substance transitions from a solid to a liquid state.

Experimental Protocol:

-

Sample Preparation: A small, powdered sample of the solidified compound is placed into a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The sample is heated at a controlled rate. The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination (ASTM D86)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The ASTM D86 standard test method is a widely accepted procedure for the distillation of petroleum products and can be adapted for pure aromatic hydrocarbons.[12][13][14][15][16]

Experimental Protocol:

-

Apparatus: A distillation flask, condenser, calibrated thermometer or temperature sensor, and a receiving cylinder are assembled as per ASTM D86 specifications.[14][16]

-

Sample Preparation: A measured volume of ortho-diisopropylbenzene is placed in the distillation flask.

-

Procedure: The sample is heated at a controlled rate, causing it to vaporize. The vapor passes through the condenser, where it cools and liquefies, and the condensate is collected in the receiving cylinder.[16]

-

Data Collection: The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.[13] The temperature is monitored throughout the distillation process, and the final boiling point is the maximum temperature reached.[13]

Density Measurement (Pycnometer Method)

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Experimental Protocol:

-

Apparatus: A pycnometer (a glass flask with a specific volume), a calibrated analytical balance, and a constant temperature bath.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately measured.

-

The pycnometer is filled with ortho-diisopropylbenzene, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a constant temperature bath to reach thermal equilibrium.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water.

-

-

Calculation: The density is calculated by dividing the mass of the ortho-diisopropylbenzene (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance. It is a characteristic property that can be used for identification and purity assessment.

Experimental Protocol:

-

Apparatus: An Abbe refractometer with a light source and a constant temperature water circulator.

-

Calibration: The refractometer is calibrated using a standard with a known refractive index, typically distilled water.[17][18]

-

Procedure:

-

A few drops of ortho-diisopropylbenzene are placed on the prism of the refractometer.[17]

-

The prisms are closed, and the sample is allowed to reach the desired temperature, typically 20°C.

-

The light source is adjusted, and the telescope is focused until the borderline between the light and dark fields is sharp.[17]

-

The refractive index is read directly from the instrument's scale.[17]

-

Vapor Pressure Determination (Static Method)

Vapor pressure is the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phase (liquid or solid) at a given temperature in a closed system.[19]

Experimental Protocol:

-

Apparatus: A static vapor pressure apparatus consisting of a sample cell, a pressure transducer, a vacuum system, and a temperature-controlled bath.

-

Sample Preparation: A small amount of degassed ortho-diisopropylbenzene is introduced into the sample cell.

-

Procedure:

-

The sample cell is evacuated to remove any air.

-

The temperature of the sample is controlled using the thermostat.

-

The system is allowed to reach equilibrium, at which point the pressure measured by the transducer is the vapor pressure of the substance at that temperature.[19]

-

Measurements are typically taken at several different temperatures to establish the vapor pressure curve.

-

Water Solubility Determination (OECD Guideline 105 - Flask Method)

The water solubility is the maximum concentration of a substance that will dissolve in water at a specific temperature. For substances with solubility above 10⁻² g/L, the flask method is recommended.[20][21][22]

Experimental Protocol:

-

Apparatus: A constant temperature bath, flasks with stoppers, a magnetic stirrer, and an analytical method to determine the concentration of the solute (e.g., gas chromatography).

-

Procedure:

-

An excess amount of ortho-diisopropylbenzene is added to a flask containing purified water.

-

The flask is agitated in the constant temperature bath for a sufficient time to reach equilibrium (typically 24 hours).

-

The mixture is then allowed to stand to allow for phase separation.

-

A sample of the aqueous phase is carefully taken, ensuring no undissolved substance is included.

-

The concentration of ortho-diisopropylbenzene in the water sample is determined using a suitable analytical technique.

-

Visualization of Physical State Transitions

The following diagram illustrates the relationship between temperature and the physical state of ortho-diisopropylbenzene under standard atmospheric pressure.

Caption: State transitions of ortho-diisopropylbenzene with temperature.

References

- 1. Page loading... [guidechem.com]

- 2. Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 3. DIISOPROPYLBENZENE | 25321-09-9 [chemicalbook.com]

- 4. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US2817687A - Preparation of m- and p-diisopropyl-benzene - Google Patents [patents.google.com]

- 7. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. DIISOPROPYLBENZENE (ALL ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. chembk.com [chembk.com]

- 12. store.astm.org [store.astm.org]

- 13. nazhco.com [nazhco.com]

- 14. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. rut44.ru [rut44.ru]

- 17. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 18. hinotek.com [hinotek.com]

- 19. consilab.de [consilab.de]

- 20. oecd.org [oecd.org]

- 21. filab.fr [filab.fr]

- 22. OECD 105 - Phytosafe [phytosafe.com]

1,2-diisopropylbenzene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-diisopropylbenzene (B1214297), focusing on its chemical identity, physicochemical properties, synthesis, and toxicological profile. This document is intended to serve as a valuable resource for professionals in research and development who may encounter this compound in their work.

Chemical Identity and Physicochemical Properties

This compound, also known as o-diisopropylbenzene, is an aromatic hydrocarbon with the chemical formula C12H18.[1] Its CAS Registry Number is 577-55-9 .[2][3][4][5] The molecular weight of this compound is approximately 162.27 g/mol .[2][3]

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H18 | [2][3] |

| Molecular Weight | 162.27 g/mol | [2][3] |

| CAS Number | 577-55-9 | [2][3][4][5] |

| Appearance | Clear, colorless liquid | [5] |

| Odor | Pungent | [5] |

| Melting Point | -57 °C | [3] |

| Boiling Point | 204 °C | [3] |

| Density | 0.8701 g/cm³ | [3] |

| Refractive Index | 1.4960 | [3] |

| Flash Point | 77 °C | |

| Autoignition Temperature | 840 °F (449 °C) | [5] |

| Vapor Density | 5.6 (Air = 1) | [5] |

| Solubility | Soluble in alcohol, ether, acetone, and benzene (B151609). Insoluble in water. | [2] |

Synthesis and Manufacturing

Diisopropylbenzenes are typically produced through the Friedel-Crafts alkylation of benzene or cumene (B47948) with propylene, using a Lewis acid catalyst such as aluminum trichloride. The reaction is followed by fractionation to separate the different isomers.

Representative Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of diisopropylbenzenes. The specific conditions may need to be optimized to favor the production of the 1,2-isomer.

Materials:

-

Benzene or Cumene

-

Propylene

-

Anhydrous Aluminum Chloride (catalyst)

-

Anhydrous HCl (promoter)

-

Solvent (e.g., hexane)

-

Quenching agent (e.g., water or a dilute acid)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A reaction vessel equipped with a stirrer, a gas inlet, a condenser, and a thermometer is charged with the aromatic substrate (benzene or cumene) and the solvent.

-

The catalyst, anhydrous aluminum chloride, is added to the mixture. A small amount of a promoter like anhydrous HCl may be introduced.

-

The reaction mixture is cooled to the desired temperature.

-

Propylene gas is bubbled through the reaction mixture at a controlled rate while maintaining the temperature.

-

The reaction is monitored by a suitable analytical technique, such as gas chromatography, to determine the conversion of the starting material and the distribution of products.

-

Upon completion, the reaction is quenched by the slow addition of water or a dilute acid to deactivate the catalyst.

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent.

-

The solvent is removed by distillation.

-

The crude product mixture is then subjected to fractional distillation to separate the different diisopropylbenzene isomers.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of diisopropylbenzene isomers.

Toxicological Profile

The toxicology of diisopropylbenzenes has been studied, although much of the available data is for mixtures of isomers or specifically for the 1,3- and 1,4-isomers.

Human Health Hazards:

-

Irritation: this compound is a skin, eye, and respiratory tract irritant.[1]

-

Acute Toxicity: It may be harmful if ingested, inhaled, or absorbed through the skin.[1] High doses can have an anesthetic effect.[1] The oral LD50 in rats for a mixture of isomers is reported to be 5,850 mg/kg.

-

Neurotoxicity: It is classified as a neurotoxin.[1]

-

Genotoxicity: Studies on a mixture of m- and p-diisopropylbenzene showed no mutagenic activity in bacterial reverse mutation assays and did not induce chromosomal aberrations in cultured Chinese hamster lung cells.

Safety and Handling:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment, including gloves and safety glasses.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

Properties and Hazards Summary

Caption: Summary of key properties and hazards of this compound.

Biological Activity and Relevance to Drug Development

Currently, there is a lack of specific data in the public domain regarding the interaction of this compound with specific biological signaling pathways or its direct application in drug development. However, based on its chemical structure as an alkylbenzene, some potential metabolic pathways can be inferred.

Potential Metabolic Pathways

Like other alkylbenzenes such as benzene and cumene, this compound is expected to be metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[5][6] The primary isozyme likely involved is CYP2E1, with potential contributions from other CYPs.[5][6]

The metabolism is anticipated to proceed via oxidation of the isopropyl side chains and/or the aromatic ring. Potential metabolites could include hydroxylated derivatives, which may then be further conjugated and excreted. It is important to note that this is a speculative pathway, and specific metabolic studies on this compound are needed for confirmation.

Speculative Metabolic Pathway Diagram

Caption: A speculative metabolic pathway for this compound.

Conclusion

This compound is a well-characterized aromatic hydrocarbon with established physicochemical properties. While its synthesis and general toxicology are understood, particularly by analogy to its isomers and other alkylbenzenes, there is a notable gap in the scientific literature regarding its specific biological activities, metabolic fate, and potential interactions with signaling pathways relevant to drug development. This presents an opportunity for further research to elucidate the pharmacological and toxicological profile of this specific isomer.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 25321-09-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1,2-Diisopropylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,2-diisopropylbenzene (B1214297) in various organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this document focuses on collating qualitative solubility information and presenting a detailed, robust experimental protocol for the quantitative determination of its solubility. This guide is intended to be a foundational resource for laboratory professionals, enabling informed solvent selection and the design of precise experimental procedures for applications in research, development, and drug discovery.

Introduction

This compound, an aromatic hydrocarbon, sees application as a high-boiling point solvent and as an intermediate in the synthesis of various organic compounds. A thorough understanding of its solubility characteristics in different organic solvents is paramount for its effective use in chemical reactions, purification processes such as crystallization, and in formulation development. This guide addresses the current knowledge gap in quantitative solubility data and provides the necessary tools for researchers to determine these parameters in-house.

Molecular Structure and Polarity

This compound possesses a nonpolar benzene (B151609) ring substituted with two nonpolar isopropyl groups. This structure dictates its solubility behavior, adhering to the principle of "like dissolves like." Consequently, it is expected to be readily soluble in nonpolar or weakly polar organic solvents and sparingly soluble in highly polar solvents. It is considered insoluble in water.[1]

Qualitative and Semi-Quantitative Solubility Data

Table 1: Qualitative Solubility of Diisopropylbenzene Isomers in Common Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility of Diisopropylbenzene Isomers |

| Alcohols (e.g., Ethanol) | Polar Protic | Soluble in all proportions[3][4] |

| Ethers (e.g., Diethyl Ether) | Polar Aprotic | Soluble in all proportions[3][4] |

| Ketones (e.g., Acetone) | Polar Aprotic | Soluble in all proportions[3][4] |

| Aromatic Hydrocarbons (e.g., Benzene) | Nonpolar | Soluble in all proportions[3][4] |

| Aliphatic Hydrocarbons (e.g., Hexane) | Nonpolar | Expected to be highly soluble/miscible[6] |

| Water | Highly Polar | Insoluble[1] |

Experimental Protocols for Solubility Determination

Given the absence of extensive quantitative data, the experimental determination of the solubility of this compound in specific organic solvents is crucial for many applications. The following is a detailed methodology based on the isothermal equilibrium method.

Objective

To quantitatively determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (chemically compatible with the solvent, e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV for HPLC)

Procedure

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

These standards will be used to generate a calibration curve for the analytical instrument.

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The presence of a second, undissolved phase of this compound should be visually confirmed to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Stir the mixtures vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Preparation:

-

After equilibration, cease stirring and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved micro-particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the prepared standard solutions.

-

-

Analysis:

-

Analyze the standard solutions and the diluted sample solution using a pre-calibrated GC or HPLC.

-

Record the peak area or height corresponding to this compound for each standard and the sample.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective application in scientific research and development. While quantitative data is sparse, its nonpolar nature suggests high solubility in nonpolar and moderately polar organic solvents. This guide provides a comprehensive, adaptable experimental protocol for the precise determination of its solubility, empowering researchers to generate the specific data required for their work. The provided workflow and methodologies offer a robust framework for ensuring accurate and reproducible solubility measurements.

References

- 1. DIISOPROPYLBENZENE (ALL ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Diisopropylbenzene, 98% | Fisher Scientific [fishersci.ca]

- 6. Diisopropylbenzene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,2-Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2-diisopropylbenzene (B1214297). Due to the limited availability of experimentally acquired spectra in public databases, this document presents predicted spectral data obtained from reliable online computational tools. These predictions offer valuable insights for the identification and structural elucidation of this compound in various research and development settings.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The data was generated using the online NMR prediction tool, NMRDB.org. It is important to note that predicted values may have minor deviations from experimental results.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3, H-6 | 7.23 | Doublet of Doublets | 7.7, 1.5 | 2H |

| H-4, H-5 | 7.12 | Doublet of Doublets | 7.7, 1.5 | 2H |

| CH (isopropyl) | 3.15 | Septet | 6.9 | 2H |

| CH₃ (isopropyl) | 1.25 | Doublet | 6.9 | 12H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1, C-2 | 145.8 |

| C-3, C-6 | 126.1 |

| C-4, C-5 | 124.9 |

| CH (isopropyl) | 29.2 |

| CH₃ (isopropyl) | 23.9 |

Experimental Protocols

The following section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples such as this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) equipped with a suitable probe.

-

Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Usually 8 to 16 scans are sufficient for a concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set a spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the logical relationships of its NMR signals.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Diisopropylbenzene Isomers

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of diisopropylbenzene, with a specific focus on providing representative data and a comprehensive experimental protocol. Due to the limited availability of public data for 1,2-diisopropylbenzene (B1214297), this guide utilizes the well-documented fragmentation data for its isomer, 1,4-diisopropylbenzene, which is expected to exhibit a highly similar fragmentation pattern. The principles and methodologies outlined herein are directly applicable to the analysis of this compound.

Introduction to the Mass Spectrometry of Alkylbenzenes

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique for the structural elucidation of volatile and semi-volatile organic compounds. For alkyl-substituted benzene (B151609) derivatives, such as diisopropylbenzene, EI-MS provides characteristic fragmentation patterns that are invaluable for their identification. The fragmentation process is primarily governed by the stability of the resulting carbocations, with benzylic cations being particularly favored.

The three isomers of diisopropylbenzene (1,2-, 1,3-, and 1,4-) share the same molecular formula (C₁₂H₁₈) and molecular weight (162.27 g/mol ). Consequently, their mass spectra are qualitatively similar, though minor differences in fragment ion abundances may arise due to steric effects and the relative stability of intermediate structures.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways, driven by the formation of stable carbocations. The molecular ion (M⁺˙) will be observed at a mass-to-charge ratio (m/z) of 162. The most prominent fragmentation pathways are predicted to be:

-

Loss of a Methyl Radical (•CH₃): This is the most favorable fragmentation pathway, leading to the formation of a stable secondary benzylic carbocation. This results in a fragment ion at m/z 147 (M-15), which is expected to be the base peak.

-

Loss of a Propyl Radical (•C₃H₇): Cleavage of the entire isopropyl group results in a fragment at m/z 119 (M-43).

-

Formation of a Tropylium (B1234903) Ion: Rearrangement of the benzylic cation can lead to the formation of a tropylium or substituted tropylium ion, a common feature in the mass spectra of alkylbenzenes.

-

Further Fragmentation: The primary fragment ions can undergo further fragmentation, leading to smaller ions observed in the lower m/z region of the spectrum.

Quantitative Fragmentation Data for 1,4-Diisopropylbenzene

The following table summarizes the quantitative mass spectrometry data for 1,4-diisopropylbenzene, which serves as a representative example for the diisopropylbenzene isomers.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |

| 162 | 26.82 | [C₁₂H₁₈]⁺˙ (Molecular Ion) |

| 147 | 99.99 | [C₁₁H₁₅]⁺ (M - CH₃)⁺ |

| 119 | 32.17 | [C₉H₁₁]⁺ (M - C₃H₇)⁺ |

| 105 | 12.88 | [C₈H₉]⁺ |

| 91 | 22.39 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 5.5 | [C₆H₅]⁺ (Phenyl ion) |

| 43 | 22.00 | [C₃H₇]⁺ (Isopropyl cation) |

Data sourced from publicly available spectral databases.

Experimental Protocol for GC-MS Analysis

This section outlines a detailed methodology for the analysis of diisopropylbenzene isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Instrumentation

-

Gas Chromatograph (GC): A standard GC system equipped with a capillary column and a programmable oven.

-

Mass Spectrometer (MS): A mass spectrometer capable of electron ionization (EI) and equipped with a quadrupole or ion trap mass analyzer.

4.2. GC Conditions

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless injection with an injection volume of 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

4.3. MS Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3 minutes.

4.4. Sample Preparation

-

Prepare a dilute solution of the diisopropylbenzene sample in a volatile organic solvent such as hexane (B92381) or dichloromethane. A concentration of approximately 100 µg/mL is typically sufficient.

Visualization of Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways and logical relationships in the mass spectrometric analysis of diisopropylbenzene.

Caption: Primary fragmentation pathways of diisopropylbenzene.

Caption: Experimental workflow for GC-MS analysis.

Thermodynamic Properties of Diisopropylbenzene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of diisopropylbenzene (DIPB) isomers: ortho (o-), meta (m-), and para (p-). Diisopropylbenzenes are aromatic hydrocarbons with the chemical formula C₁₂H₁₈.[1] Understanding the distinct thermodynamic characteristics of each isomer is crucial for their application in chemical synthesis, as solvents, and as intermediates in the production of various commercially significant materials.[1]

Core Thermodynamic Data

The thermodynamic properties of the three diisopropylbenzene isomers are summarized in the tables below for easy comparison. These values are critical for predicting the behavior of these compounds in various chemical and physical processes.

Physical Properties

| Property | o-Diisopropylbenzene | m-Diisopropylbenzene | p-Diisopropylbenzene |

| Melting Point (°C) | -57 | -63 | -17 |

| Boiling Point (°C) | 205 | 203 | 210 |

| Density (g/cm³ at 20°C) | Data not readily available | 0.857 | 0.857 |

Note: The density for o-diisopropylbenzene is not widely reported in the reviewed literature.

Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.

| Isomer | Standard Enthalpy of Formation (Liquid Phase, kJ/mol) |

| o-Diisopropylbenzene | Experimental data not readily available in reviewed literature[2] |

| m-Diisopropylbenzene | -132.30 |

| p-Diisopropylbenzene | -134.1 to -134.2 |

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the standard protocols for measuring the key properties discussed in this guide.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range and is a key indicator of purity.[3] A common and reliable method for determining the melting point is through the use of a Mel-Temp apparatus.

Protocol using a Mel-Temp Apparatus:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4][5] The tube is then tapped gently to ensure the sample is compact at the bottom.[4][5]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the Mel-Temp apparatus. A thermometer is inserted into the designated port to monitor the temperature of the block.[4]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[4] The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium between the heating block, the sample, and the thermometer.[4][6]

-

Observation and Measurement: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[5] For a pure compound, this range should be narrow, typically 0.5-1°C.[3]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[7]

Protocol using the Thiele Tube Method:

-

Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube (fusion tube).[8] A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.[8]

-

Apparatus Setup: The fusion tube containing the sample and inverted capillary is attached to a thermometer using a rubber band. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (such as mineral oil or silicone oil) so that the sample is immersed in the oil bath.[7][8]

-

Heating: The side arm of the Thiele tube is gently heated with a small flame.[8] This design promotes convection currents that ensure uniform heating of the oil bath.[8]

-

Observation and Measurement: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, a pycnometer provides a precise method for determining density.[9] A pycnometer is a glass flask with a precisely known volume.

Protocol using a Pycnometer:

-

Preparation: The pycnometer is thoroughly cleaned and dried, and its empty mass is accurately measured using an analytical balance.

-

Sample Filling: The pycnometer is filled with the liquid sample, taking care to avoid the formation of air bubbles.

-

Temperature Equilibration: The filled pycnometer is placed in a thermostatic bath to bring the liquid to a specific temperature (e.g., 20°C), as density is temperature-dependent.[9]

-

Volume Adjustment and Weighing: The stopper, which has a fine capillary, is inserted. Excess liquid will be forced out through the capillary, ensuring the pycnometer is filled to its exact calibrated volume. The exterior of the pycnometer is carefully dried, and its total mass is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of a compound is often determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter. This technique measures the heat released during a combustion reaction at constant volume.[10]

Protocol for Bomb Calorimetry:

-

Sample Preparation: A precisely weighed sample of the liquid (typically pelletized if solid) is placed in a sample holder within a strong, sealed container called a "bomb".[10] A fuse wire is attached to the electrodes, positioned to ignite the sample.[10]

-

Assembly and Pressurization: A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atm.[11]

-

Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The calorimeter is sealed, and the initial temperature of the water is recorded.[11]

-

Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature is monitored and recorded until it reaches a maximum and begins to cool.[10]

-

Calculation: The heat capacity of the calorimeter system is first determined by combusting a substance with a known heat of combustion, such as benzoic acid.[12] The heat released by the combustion of the diisopropylbenzene isomer is then calculated using the measured temperature change and the heat capacity of the calorimeter. This value corresponds to the change in internal energy (ΔU) of the combustion reaction. The enthalpy of combustion (ΔH) can then be calculated, and from this, the standard enthalpy of formation (ΔHf°) of the diisopropylbenzene isomer is determined using Hess's Law and the known enthalpies of formation of the combustion products (CO₂ and H₂O).[12]

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of key thermodynamic properties.

Caption: Workflow for determining thermodynamic properties.

Caption: Logical steps in bomb calorimetry analysis.

References

- 1. Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 5. youtube.com [youtube.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. homepages.gac.edu [homepages.gac.edu]

- 11. nsuworks.nova.edu [nsuworks.nova.edu]

- 12. scribd.com [scribd.com]

Health and Safety Data for 1,2-Diisopropylbenzene Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for 1,2-diisopropylbenzene (B1214297). The information herein is compiled from a review of scientific literature and safety data resources. It is intended to serve as a foundational resource for professionals engaged in research, development, and safety assessment involving this compound.

Chemical and Physical Properties

This compound, also known as o-diisopropylbenzene, is an aromatic solvent with the chemical formula C₁₂H₁₈.[1] It is a colorless liquid and is one of three isomers of diisopropylbenzene.[1][2]

Toxicological Data Summary

Quantitative toxicological data for this compound is limited. Much of the available data pertains to mixtures of diisopropylbenzene isomers or unspecified isomer formulations. The following tables summarize the available data, with clear distinctions made regarding the substance tested.

Table 1: Acute Toxicity Data for this compound and Related Isomers

| Test Substance | Route | Species | Endpoint | Value | Reference(s) |

| This compound | Oral | Rat | LDLo | 5000 mg/kg | [3] |

| Diisopropylbenzene (m/p mix) | Oral | Rat | LD50 | > 3000 mg/kg bw | [4] |

| Diisopropylbenzene (m-isomer) | Oral | Rat | LD50 | 7400 mg/kg | [4][5] |

| Diisopropylbenzene (unknown mix) | Oral | Rat | LD50 | 5850 mg/kg bw | [4] |

| Diisopropylbenzene (unknown mix) | Dermal | Rabbit | LD50 | 14,400 mg/kg bw | [4] |

| Diisopropylbenzene (unknown mix) | Inhalation | Rat | - | No deaths below 5300 mg/m³ (4h) | [4] |

| Diisopropylbenzene (unknown mix) | Inhalation | Mouse | - | No deaths below 5300 mg/m³ (2h) | [4] |

LD50: Median Lethal Dose; LDLo: Lowest Published Lethal Dose; bw: body weight.

Table 2: Repeated Dose Toxicity Data

| Test Substance | Route | Species | Study Duration | Endpoint | Value | Reference(s) |

| Diisopropylbenzene (m/p mix) | Oral (gavage) | Rat | 28 days | NOAEL | 30 mg/kg bw/day | [4] |

NOAEL: No-Observed-Adverse-Effect Level.

Table 3: Genotoxicity Data

| Test Substance | Test System | Assay Type | Metabolic Activation | Result | Reference(s) |

| Diisopropylbenzene (m/p mix) | S. typhimurium, E. coli | Ames Test (OECD 471/472) | With and Without | Non-mutagenic | [4] |

| Diisopropylbenzene (m/p mix) | Chinese Hamster Lung (CHL/IU) cells | Chromosomal Aberration (OECD 473) | With and Without | No aberrations induced | [4] |

Table 4: Skin and Eye Irritation Data

| Test Substance | Exposure | Species | Observation | Result | Reference(s) |

| This compound | - | - | General Description | Skin, eye, and respiratory tract irritant | [1] |

| Diisopropylbenzene (unknown mix) | Skin | Rabbit | 24 hours | Moderately irritating | [4] |

| Diisopropylbenzene (unknown mix) | Eye | Rabbit | 24 hours | Mildly irritating | [4] |

| Note: The reliability of the studies on the unknown isomer mix for irritation is noted as uncertain.[4] |

Health Effects Overview